molecular formula C12H16ClNO2S2 B2814006 1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine CAS No. 2097895-18-4

1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine

Cat. No. B2814006
CAS RN: 2097895-18-4
M. Wt: 305.84
InChI Key: IKSCBRALUZWNGL-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPMP belongs to the class of compounds called sulfones, which have been extensively studied for their biological activity.

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

One notable application of similar sulfonate compounds is in the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, achieved through reactions involving lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines. This process, which includes acylation, reduction, acetylation, and cyclisation steps, results in high yields and excellent stereoselectivities, underscoring the potential of sulfonate compounds in the synthesis of complex organic molecules (Craig, Jones, & Rowlands, 2000).

Kinetic Studies in Organic Reactions

Another research area explores the kinetics of elimination reactions of methanesulfonic acid from various ethyl substrates. This study provides insights into the reaction mechanisms, showing that elimination can proceed via unimolecular or bimolecular pathways depending on the conditions, such as the presence of strong bases. These findings contribute to a deeper understanding of reaction kinetics in organic chemistry (Kumar & Balachandran, 2008).

Pharmaceutical Applications

Furthermore, compounds structurally related to 1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine have been explored for their pharmaceutical applications. For instance, a study on the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine outlines a multi-step reaction process starting from benzyl chloride, leading to a high-yield synthesis of the title compound. Such research indicates the potential of sulfonate compounds in developing new pharmaceuticals (Fei, 2004).

Catalysis and Synthesis

The compound also finds application in catalysis, as illustrated by the synthesis of nicotinum methane sulfonate from nicotine and methane sulfonic acid. This ionic liquid, characterized by dual acid and base functional groups, demonstrates excellent catalytic activity in synthesizing 2-amino-3-cyanopyridines, showcasing the compound's utility in facilitating efficient chemical reactions (Tamaddon & Azadi, 2018).

properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-3-methylsulfanylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S2/c1-17-12-5-6-14(8-12)18(15,16)9-10-3-2-4-11(13)7-10/h2-4,7,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSCBRALUZWNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine

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